molecular formula C13H19NO B111002 4-(Benzylamino)cyclohexan-1-ol CAS No. 1019573-01-3

4-(Benzylamino)cyclohexan-1-ol

Cat. No. B111002
M. Wt: 205.3 g/mol
InChI Key: QPRIOPMWGXBPOQ-UHFFFAOYSA-N
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Patent
US07196100B2

Procedure details

Combine trans-4-amino-cyclohexanol (2.0 g, 17.4 mmol) in methanol (75 mL) in a sealed tube then add benzaldehyde (1.85 mL, 18.23 mmol). Heat the reaction mixture at 70° C. while stirring for 2 h. Then let the reaction cool down and add sodium borohydride (2.46 g, 65.1 mmol) in portions. Stir overnight. Evaporate the solvent till ⅓ of the original volume. Partition the reaction mixture between EtOAc (50 mL) and water (40 mL). Reextract the aqueous layer with EtOAc (20 mL). Combine the organic layers and dry over sodium sulfate. Filter and concentrate to provide the title compound (3.5 g) that will be use directly in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step Two
Quantity
2.46 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]1[CH2:7][CH2:6][C@H:5]([OH:8])[CH2:4][CH2:3]1.[CH:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[BH4-].[Na+]>CO>[CH2:9]([NH:1][CH:2]1[CH2:7][CH2:6][CH:5]([OH:8])[CH2:4][CH2:3]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N[C@@H]1CC[C@H](CC1)O
Step Two
Name
Quantity
1.85 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
2.46 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool down and
STIRRING
Type
STIRRING
Details
Stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent till ⅓ of the original volume
CUSTOM
Type
CUSTOM
Details
Partition the reaction mixture between EtOAc (50 mL) and water (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers and dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.